Heptanal, 2-(phenylseleno)-
CAS No.: 61759-16-8
Cat. No.: VC19492531
Molecular Formula: C13H18OSe
Molecular Weight: 269.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61759-16-8 |
|---|---|
| Molecular Formula | C13H18OSe |
| Molecular Weight | 269.25 g/mol |
| IUPAC Name | 2-phenylselanylheptanal |
| Standard InChI | InChI=1S/C13H18OSe/c1-2-3-5-10-13(11-14)15-12-8-6-4-7-9-12/h4,6-9,11,13H,2-3,5,10H2,1H3 |
| Standard InChI Key | ZTMSKOFPWAQQEN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C=O)[Se]C1=CC=CC=C1 |
Introduction
Structural and Functional Characteristics
Molecular Architecture
Heptanal, 2-(phenylseleno)- (CAS 61759-16-8) possesses the molecular formula , with a molar mass of 277.23 g/mol. The aldehyde group at the terminal carbon and the phenylselenyl moiety at the second carbon create a bifunctional structure. This arrangement facilitates diverse reactivity, including nucleophilic additions at the aldehyde and electrophilic substitutions at the selenium center .
The phenylselenyl group’s electron-withdrawing nature polarizes the adjacent carbon-selenium bond, enhancing susceptibility to oxidative cleavage or displacement reactions. This property is critical in synthetic applications, where the selenium moiety acts as a leaving group or participates in radical-mediated transformations .
Synthesis Methodologies
Oxidative Selenenylation
A prominent synthesis route involves the reaction of heptanal with diphenyl diselenide () under oxidative conditions. In a protocol described by Yang et al., serves as the oxidant in dimethyl sulfoxide (DMSO) at 80°C, yielding 2-(phenylselanyl)heptanal with an 83% efficiency . The reaction mechanism likely proceeds through a radical pathway, where generates sulfate radicals () that abstract a hydrogen atom from the aldehyde, forming a carbon-centered radical. This intermediate couples with \text{PhSeSePh, ultimately affording the selenylated product.
Table 1: Optimization of Reaction Conditions for 2-(Phenylselanyl)heptanal Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Oxidant | Maximizes radical generation | |
| Temperature | 80°C | Balances kinetics and decomposition |
| Solvent | DMSO | Stabilizes intermediates |
| Reaction Time | 8 hours | Ensures completion |
Alternative Approaches
Photochemical methods have also been explored. Stirring heptanal and under 18W white LED light at room temperature for 12 hours produces the target compound, albeit with slightly lower yields (75–80%) . This approach avoids thermal decomposition, making it suitable for heat-sensitive substrates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR spectrum (400 MHz, CDCl) of 2-(phenylselanyl)heptanal reveals distinct signals:
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9.38 ppm (d, Hz, 1H): Aldehydic proton.
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7.51–7.27 ppm (m, 5H): Aromatic protons from the phenylselenyl group.
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3.60 ppm (td, Hz, 1H): Methine proton adjacent to selenium.
The NMR spectrum confirms the aldehyde carbon at 193.1 ppm and the selenium-bound carbon at 53.0 ppm .
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI) analysis gives a molecular ion peak at 257.0448 (, calculated 257.0445), validating the molecular formula .
Reactivity and Applications
Aldehyde-Driven Transformations
The aldehyde group undergoes typical nucleophilic additions, such as Grignard reactions or condensations with amines. For example, condensation with hydroxylamine produces the corresponding oxime, a precursor for nitrile oxides used in cycloadditions .
Selenium-Specific Reactivity
The phenylselenyl group participates in eliminative or oxidative processes:
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Oxidative Elimination: Treatment with oxidizes the C-Se bond to a carbonyl group, yielding α,β-unsaturated aldehydes .
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Radical Cyclization: Under UV light, the C-Se bond homolyzes, generating carbon-centered radicals that undergo intramolecular coupling to form cyclic products .
Table 2: Comparative Reactivity of Selenium-Containing Aldehydes
| Compound | Reaction Type | Product |
|---|---|---|
| 2-(Phenylselanyl)heptanal | Oxidative elimination | 2-Heptenal |
| 2-(Phenylselanyl)pentan-3-one | Radical cyclization | Cyclopentanone derivative |
Comparative Analysis with Structural Analogs
α-Pentylcinnamaldehyde
α-Pentylcinnamaldehyde (CAS 122-40-7), a structurally related aldehyde, lacks selenium but features a conjugated enal system. This compound is widely used in perfumery due to its jasmine-like aroma . The absence of selenium reduces its utility in synthetic chemistry but enhances stability for industrial applications.
Cyclooctanone Derivatives
Cyclooctanone, 2-chloro-8-(phenylseleno)- (CAS 115534-55-9) shares the phenylselenyl motif but incorporates a ketone and chloro substituent. This compound’s rigidity influences its reactivity, favoring ring-opening reactions over aldehyde-like transformations .
Future Research Directions
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Biological Activity Screening: Evaluate antimicrobial and anticancer properties using in vitro assays.
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Catalytic Applications: Explore use in selenium-mediated cross-couplings or asymmetric catalysis.
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Materials Science: Investigate self-assembled monolayers (SAMs) on metal surfaces for sensor development.
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